![molecular formula C19H29N5O2 B5505369 1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a nitrogenous compound with potential applications in various fields. Its molecular structure involves complex arrangements of nitrogen, oxygen, and carbon atoms.
Synthesis Analysis
The synthesis of similar nitrogenous compounds involves methods like infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, a related compound, was confirmed using these techniques (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure can be determined using X-ray diffraction and density functional theory (DFT). These methods help in comparing the theoretical and actual molecular structures, providing insights into molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of new structures. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is formed from a reaction involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine (Richter et al., 2009).
Physical Properties Analysis
Physical properties such as the crystal structure are crucial in understanding these compounds. The crystal structure is often analyzed using X-ray diffraction, revealing intricate details like hydrogen bonding and molecular conformation (Mamat et al., 2012).
科学的研究の応用
Pyridone Analogues Synthesis
Research by Richards and Hofmann explored the synthesis of several pyrido[1,2-a]piperazines, which are pyridine analogues of 1,2,3,4-tetrahydroisoquinolines, through the condensation of carbonyl compounds with mimosine and mimosinamine. This study highlights the versatility of pyridine-based compounds in synthetic chemistry, potentially relevant to the compound due to the structural similarities and the involvement of pyridine and piperazine units (Richards & Hofmann, 1978).
Catalytic Activity of Pyridyl Derivatives
Mennenga et al. synthesized and evaluated the catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative, demonstrating their effectiveness in acylation chemistry. This research underscores the potential of pyridine and piperazine derivatives as catalysts in organic synthesis, which may extend to the applications of the compound (Mennenga et al., 2015).
Pyrazole and Piperidine Derivatives
Richter et al. discussed the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, emphasizing the structural and synthetic relevance of pyrazole and piperidine derivatives. This research provides insights into the chemical behavior and synthesis strategies of compounds containing pyrazole and piperidine moieties, which are structurally related to the compound in focus (Richter et al., 2009).
Aluminum and Gallium Hydrazides Study
Uhl et al. investigated aluminum and gallium hydrazides as active Lewis pairs in cooperative C–H bond activation. This study illustrates the potential of nitrogen-containing heterocycles, such as those in the target compound, in metal-organic frameworks and catalysis, highlighting their versatility and utility in advanced chemical reactions (Uhl et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-tert-butyl-4-[4-(3,6-dimethylpyrazin-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13-11-20-14(2)17(21-13)22-6-8-23(9-7-22)18(26)15-10-16(25)24(12-15)19(3,4)5/h11,15H,6-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHFRDUBRGQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
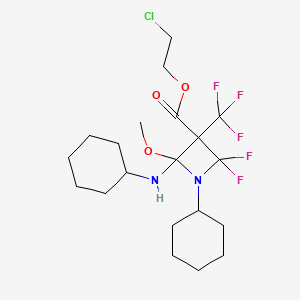

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
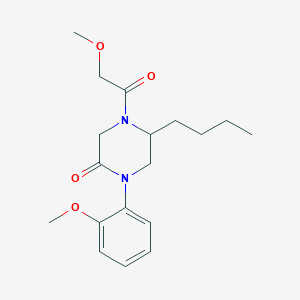
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
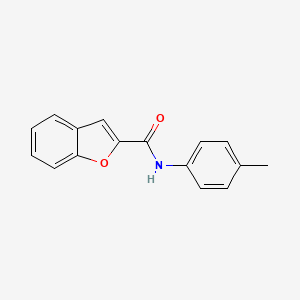
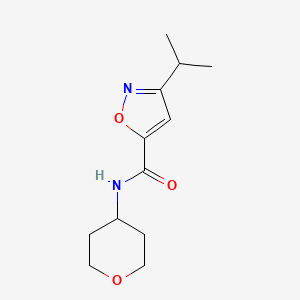
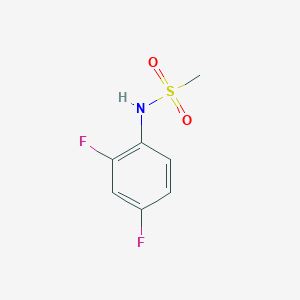
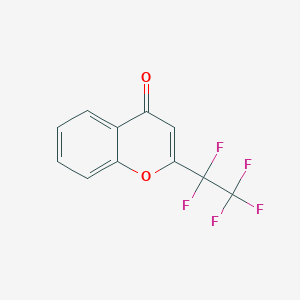
![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)